Methyl-d3 Tridecanoate
Description
Methyl-d3 Tridecanoate is a deuterated derivative of methyl tridecanoate (C₁₃H₂₆O₂), where three hydrogen atoms are replaced with deuterium (²H or D). For example, Methyl Pentadecanoate-d3 (C₁₆D₃H₂₉O₂), a related deuterated methyl ester, is used as a stable isotope-labeled internal standard in mass spectrometry due to its distinct mass-to-charge (m/z) ratio . This compound likely shares similar applications, particularly in lipidomics and metabolic tracer studies, where deuterium labeling enhances detection accuracy in LC-MS/MS analyses .
Properties
Molecular Formula |
C₁₄H₂₅D₃O₂ |
|---|---|
Molecular Weight |
231.39 |
Synonyms |
Tridecanoic Acid Methyl-d3 Ester; Methyl-d3 n-Tridecanoate; NSC 163375-d3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Insights :
- Deuterated vs. Non-Deuterated Esters: Deuterated esters like this compound exhibit nearly identical chemical reactivity to their non-deuterated counterparts but differ in molecular weight, enabling precise quantification in isotopic dilution assays .
- Functional Group Variations: Methyl 3-Hydroxydodecanoate contains a hydroxyl group, altering polarity and binding affinity compared to linear esters like Methyl Tridecanoate .
Key Research Findings
- Methionine Transport Studies : Deuterated L-methionine-(methyl-d3) accumulation in M. bovis BCG confirmed the role of the MetM transporter, underscoring the utility of deuterated probes in microbiology .
- Isotopic Standards in Epigenetics : Deuterated cytosine derivatives (e.g., (methyl-d3) 5-methyl-2'-deoxycytidine) enable precise DNA methylation analysis, a principle applicable to deuterated fatty acid esters .
Q & A
Basic: How is Methyl-d3 Tridecanoate synthesized and characterized for isotopic purity?
Methodological Answer:
this compound is synthesized via esterification of deuterated fatty acids (e.g., tridecanoic acid-d3) with methanol-d4 under acid catalysis. Isotopic purity is confirmed using NMR spectroscopy (to verify deuterium incorporation at the methyl group) and high-resolution mass spectrometry (HRMS) to assess isotopic enrichment (>98 atom% D). Chromatographic methods (e.g., GC-MS) are employed to confirm chemical purity, while isotopic labeling efficiency is cross-validated against reference standards from certified suppliers .
Basic: What analytical techniques are used to quantify this compound in complex biological matrices?
Methodological Answer:
Quantification relies on gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) for the deuterated methyl group (m/z +3 shift). Prior to analysis, samples undergo lipid extraction (Folch method) and derivatization to enhance volatility. Internal standards like non-deuterated methyl tridecanoate are used to correct for matrix effects. For trace-level detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) improves sensitivity in plasma or tissue homogenates .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
Researchers must adhere to Safety Data Sheet (SDS) guidelines, including:
- Use of chemical fume hoods during weighing and handling to avoid inhalation.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage in airtight containers under inert gas (argon) to prevent isotopic exchange or degradation.
- Disposal via certified hazardous waste channels to comply with environmental regulations. Emergency protocols for spills involve neutralization with inert absorbents (e.g., vermiculite) .
Advanced: How does isotopic labeling with this compound enhance tracing accuracy in lipid metabolism studies?
Methodological Answer:
Deuterium labeling enables stable isotope tracing to monitor lipid turnover and β-oxidation pathways. For example, in in vivo metabolic studies , this compound is administered orally, and its deuterated metabolites (e.g., acetyl-CoA-d3) are quantified via LC-MS to map flux rates. Key considerations include:
- Avoiding isotopic interference from endogenous lipids by using ultra-pure solvents.
- Validating tracer specificity using knockout models or enzyme inhibitors (e.g., CPT1A inhibitors for β-oxidation studies).
- Data normalization to account for natural abundance deuterium in control groups .
Advanced: How can conflicting data on the thermal stability of deuterated fatty acid esters be resolved?
Methodological Answer:
Discrepancies in thermal behavior (e.g., melting points, decomposition temperatures) arise from differences in sample preparation (e.g., hydration levels) or analytical methods (DSC vs. TGA). To resolve contradictions:
- Standardize protocols using dynamic scanning calorimetry (DSC) under inert atmospheres (N2 or He).
- Compare results against non-deuterated analogs to isolate isotopic effects.
- Validate findings with X-ray crystallography to correlate thermal stability with molecular packing .
Advanced: What methodological considerations are critical when using this compound as an internal standard in mass spectrometry?
Methodological Answer:
When deploying this compound as an internal standard:
- Ensure ionization efficiency matches the analyte by testing matrix effects in spiked samples.
- Use isotopic correction algorithms to adjust for natural abundance 13C and 2H in non-labeled samples.
- Validate linearity across the expected concentration range (e.g., 0.1–100 µM) and assess inter-day reproducibility.
- Cross-validate with alternative standards (e.g., 13C-labeled analogs) to confirm assay robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
